molecular formula C8H3F2NO2 B142859 6,7-Difluoroindoline-2,3-dione CAS No. 158580-95-1

6,7-Difluoroindoline-2,3-dione

Cat. No. B142859
M. Wt: 183.11 g/mol
InChI Key: FFHXSUOLKDGHLA-UHFFFAOYSA-N
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Patent
US09060517B2

Procedure details

15.7 g of 2,3-difluoroaniline were added to 825 ml of water followed by adding 24.2 g of trichloroacetaldehyde, 30.8 g of hydroxyamine hydrochloride and 138.6 g of anhydrous sodium sulfate and stirring the mixture for 10 hours at 50° C. After allowing to cool to room temperature, 44 mL of 2N hydrochloric acid were added thereto, followed by stirring the mixture for 30 minutes. Subsequently, crystals were removed by filtration. The resulting crystals were dried, and then added to hot concentrated sulfuric acid at 70° C., followed by stirring the mixture for 1 hour at 80° C. to 90° C. The reaction solution was then poured over ice and extracted with ethyl acetate. The organic layer was washed with saturated saline and dried with magnesium sulfate followed by distilling off the solvent under reduced pressure to obtain 26 g of a crude product of 6,7-difluoroisatin.
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
825 mL
Type
solvent
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
138.6 g
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:11](Cl)(Cl)[CH:12]=[O:13].Cl.ON.S([O-])([O-])(=O)=[O:20].[Na+].[Na+].Cl>O>[F:9][C:8]1[C:2]([F:1])=[C:3]2[C:5]([C:12](=[O:13])[C:11](=[O:20])[NH:4]2)=[CH:6][CH:7]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1F
Name
Quantity
825 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
24.2 g
Type
reactant
Smiles
ClC(C=O)(Cl)Cl
Name
Quantity
30.8 g
Type
reactant
Smiles
Cl.ON
Name
Quantity
138.6 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
44 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring the mixture for 10 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
by stirring the mixture for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Subsequently, crystals were removed by filtration
CUSTOM
Type
CUSTOM
Details
The resulting crystals were dried
ADDITION
Type
ADDITION
Details
added to hot concentrated sulfuric acid at 70° C.
STIRRING
Type
STIRRING
Details
by stirring the mixture for 1 hour at 80° C. to 90° C
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction solution was then poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC1=CC=C2C(C(NC2=C1F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 116.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.